molecular formula C8H7NS2 B1581594 2-(Methylthio)phenyl isothiocyanate CAS No. 51333-75-6

2-(Methylthio)phenyl isothiocyanate

Cat. No. B1581594
CAS RN: 51333-75-6
M. Wt: 181.3 g/mol
InChI Key: SIODOISHDGRELW-UHFFFAOYSA-N
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Description

2-(Methylthio)phenyl isothiocyanate is a chemical compound with the molecular formula C8H7NS2 . It has an average mass of 181.278 Da and a monoisotopic mass of 181.001984 Da . It is also known by other names such as 1-Isothiocyanato-2-(methylsulfanyl)benzene .


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products, and it’s simple to operate .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)phenyl isothiocyanate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phenyl isothiocyanate participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds . In the Edman degradation process, Phenyl isothiocyanate is used to create a phenylthiocarbamoyl derivative with the N-terminal .


Physical And Chemical Properties Analysis

2-(Methylthio)phenyl isothiocyanate has a boiling point of 149-150°C at 10mm Hg . It has a density of 1.227 g/mL at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Phenyl isothiocyanate, including derivatives like 2-(Methylthio)phenyl isothiocyanate, is involved in the synthesis of various chemically complex structures. For instance, it reacts with active methylene reagents to produce nonisolable adducts, which further react to form polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems (Mohareb et al., 1990). Additionally, it participates in reactions with 2-methylene-1,3-dimethylimidazolidines, leading to thermally stable, crystalline adducts with an inner salt (1,4-dipolar) structure or its tautomeric thioamide structure (Nakayama et al., 1998).

Chemoprevention and Biological Activity

  • Some isothiocyanates, like phenethyl isothiocyanate and others structurally related, exhibit significant anticarcinogenic effects. These compounds induce apoptosis in HeLa cells in a time- and dose-dependent manner. Their apoptotic activity is attributed to the induction of caspase-3/CPP32-like activity and proteolytic cleavage of poly(ADP-ribose) polymerase (Yu et al., 1998).

Environmental and Agricultural Applications

  • Isothiocyanates, including derivatives from phenyl isothiocyanate, have been studied for their environmental impact, particularly in biofumigation. These compounds, when released from brassicas, exhibit biological activity against soil insects, a property that could be harnessed in agricultural pest management. The effectiveness of isothiocyanates in biofumigation varies with their chemical structure and volatility, with some, like methyl isothiocyanate, showing high biological activity even in lower temperatures and in the presence of soil with high organic matter content (Matthiessen & Shackleton, 2005).

Molecular Association Studies

  • The molecular association of phenyl and methyl isothiocyanates, related to 2-(Methylthio)phenyl isothiocyanate, has been studied in solvents like benzene and carbon tetrachloride. These studies, based on nonlinear dielectric effect measurements, provide insights into the dipolar association of these molecules and their potential applications in various fields of chemistry (Dutkiewicz, 1982).

Pharmaceutical and Therapeutic Research

  • While explicit details on 2-(Methylthio)phenyl isothiocyanate were not available, related isothiocyanates have been extensively studied for their antimicrobial activities. For instance, purified isothiocyanates from cruciferous plants show significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential avenue for the development of new antimicrobial agents (Dias, Aires, & Saavedra, 2014).

Safety And Hazards

2-(Methylthio)phenyl isothiocyanate is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Further studies are needed to standardize the antimicrobial activity of isothiocyanates . There is potential for the industrial production of some complicated isothiocyanates using the novel synthesis method .

properties

IUPAC Name

1-isothiocyanato-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIODOISHDGRELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199332
Record name 2-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)phenyl isothiocyanate

CAS RN

51333-75-6
Record name 2-(Methylthio)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Xu, C Wang, M Wei, W Shi, XF Wang - Acta Horticulturae Sinica, 2012 - cabdirect.org
The allelopathy of welsh onion root exudates collected by continuous root exudates trapping system (CRETS) was studied on cucumber seed germination and Fusarium oxysporum f. sp…
Number of citations: 11 www.cabdirect.org
L Cherta, T Portolés, E Pitarch, J Beltran, FJ López… - Food chemistry, 2015 - Elsevier
The potential of an advanced analytical strategy based on the use of gas chromatography (GC) coupled to high resolution mass spectrometry (HRMS) with two different analyzers and …
Number of citations: 50 www.sciencedirect.com
X Li, K Fan, X Zhang, L Wang, B Qu, L Lu - Microchemical Journal, 2019 - Elsevier
Different from commonly-used spectral intensity based recognition, sequential recognition of Cu 2+ and Cys by a novel sulfoether-containing bis-thiourea sensor 1 has been achieved …
Number of citations: 5 www.sciencedirect.com
Y Byun, SR Vogel, AJ Phipps, C Carnrot… - … and Nucleic Acids, 2008 - Taylor & Francis
Nineteen lipophilic thymidine phosphate-mimicking compounds were designed and synthesized as potential inhibitors of thymidine monophosphate kinase of Bacillus anthracis, a Gram…
Number of citations: 23 www.tandfonline.com
LS Sabet - 2021 - search.proquest.com
Thousands of chemicals are introduced to market every year with little or no regulatory oversight or understanding of their impact on human health or the environment. These …
Number of citations: 0 search.proquest.com
M Bordiga, G Piana, JD Coïsson… - … Journal of Food …, 2014 - Wiley Online Library
This study presents the application of a headspace solid‐phase microextraction ( HS ‐ SPME ) method on the analysis of Nebbiolo‐based wine volatiles by comprehensive two‐…
Number of citations: 35 ifst.onlinelibrary.wiley.com
L Cherta Cucala, T Portoles, E Pitarch… - 2015 - repositori.uji.es
The potential of an advanced analytical strategy based on the use of gas chromatography (GC) coupled to high resolution mass spectrometry (HRMS) with two different analyzers and …
Number of citations: 2 repositori.uji.es
J Espinoza - 2023 - search.proquest.com
Every year, thousands of chemical compounds are introduced into the market with little information tied to their potential environmental and public health impacts. These compounds, …
Number of citations: 0 search.proquest.com
CO Kinen, LI Rossi, RH de Rossi - Green Chemistry, 2009 - pubs.rsc.org
Different Iron (III) species were used as catalysts in sulfoxidation reactions giving excellent yields and high chemoselectivity. Among the iron (III) species, the best one was a solid β-…
Number of citations: 53 pubs.rsc.org
M Schlabach, P Haglund, PM Rostkowski, C Dye - NILU OR, 2013 - nilu.brage.unit.no
The main goal with this project was to test the potential and practicalness of the available non-target screening methods for identification of unknown or new emerging environmental …
Number of citations: 14 nilu.brage.unit.no

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